molecular formula C19H24O4 B12267489 Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate

Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate

Cat. No.: B12267489
M. Wt: 316.4 g/mol
InChI Key: LMOJNEYVACMYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 6-phenylspiro[33]heptane-2,2-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate typically involves the reaction of 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid with diethyl carbonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Diethyl spiro[3.3]heptane-2,6-dicarboxylate
  • Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
  • 2-azaspiro[3.3]heptane-derived amino acids

Comparison: Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate is unique due to its phenyl group, which imparts distinct chemical properties and potential biological activities. Compared to other spirocyclic compounds, it offers a different spatial arrangement and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate

InChI

InChI=1S/C19H24O4/c1-3-22-16(20)19(17(21)23-4-2)12-18(13-19)10-15(11-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3

InChI Key

LMOJNEYVACMYOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.